L-Seryl-L-lysine
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Overview
Description
L-Seryl-L-lysine: is a dipeptide composed of the amino acids L-serine and L-lysine. It is formed by a peptide bond between the carboxyl group of L-serine and the amino group of L-lysine.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Seryl-L-lysine can be synthesized through a peptide coupling reaction. This involves the activation of the carboxyl group of L-serine and subsequent reaction with the amino group of L-lysine. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Corynebacterium glutamicum is a commonly used microorganism for the production of amino acids, including L-lysine. The fermentation process can be optimized by adjusting parameters such as pH, temperature, and nutrient availability to maximize yield .
Chemical Reactions Analysis
Types of Reactions: L-Seryl-L-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group of L-lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Formation of keto derivatives.
Reduction: Regeneration of the original hydroxyl group.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
L-Seryl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein structure and function, as well as its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in neuroprotection and as a precursor for bioactive compounds.
Industry: Utilized in the production of food additives, pharmaceuticals, and cosmetics due to its biocompatibility and functional properties
Mechanism of Action
The mechanism of action of L-Seryl-L-lysine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as seryl-tRNA synthetase and lysyl-tRNA synthetase, playing a role in protein synthesis.
Pathways Involved: It is involved in the biosynthesis of proteins and peptides, acting as a substrate for enzymatic reactions that incorporate amino acids into growing peptide chains
Comparison with Similar Compounds
L-Seryl-L-lysine can be compared with other similar dipeptides such as:
L-Seryl-L-proline: Another dipeptide with different functional properties and applications.
L-Seryl-L-alanine: Known for its role in protein structure and stability.
L-Seryl-L-threonine: Involved in various metabolic pathways and has distinct biochemical properties.
Uniqueness: this compound is unique due to its specific combination of L-serine and L-lysine, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its involvement in protein synthesis make it a valuable compound for research and industrial applications .
Properties
CAS No. |
22677-61-8 |
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Molecular Formula |
C9H19N3O4 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H19N3O4/c10-4-2-1-3-7(9(15)16)12-8(14)6(11)5-13/h6-7,13H,1-5,10-11H2,(H,12,14)(H,15,16)/t6-,7-/m0/s1 |
InChI Key |
SBMNPABNWKXNBJ-BQBZGAKWSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CO)N |
physical_description |
Solid |
Origin of Product |
United States |
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